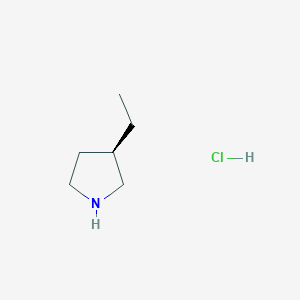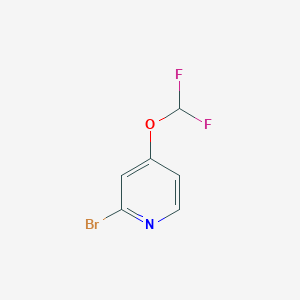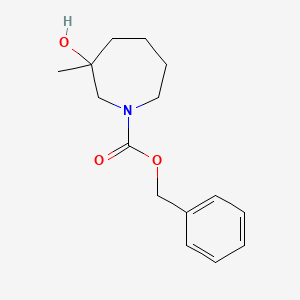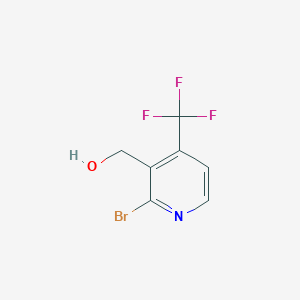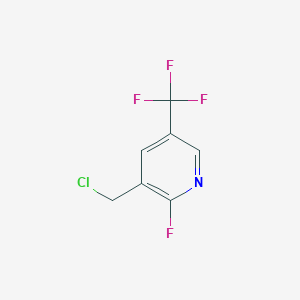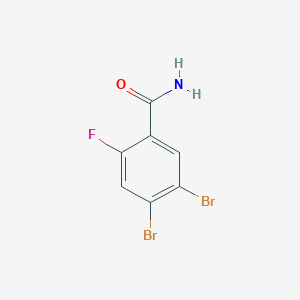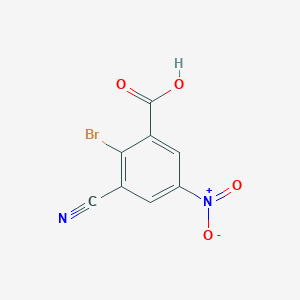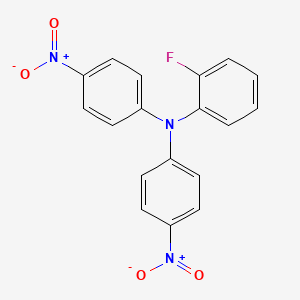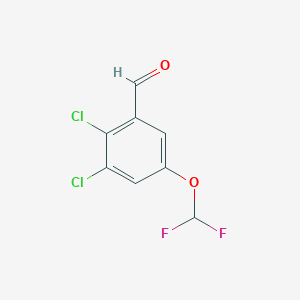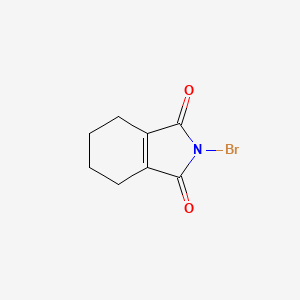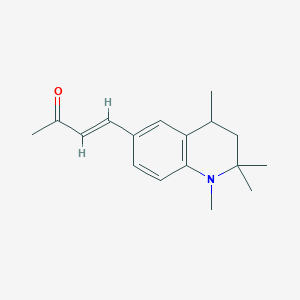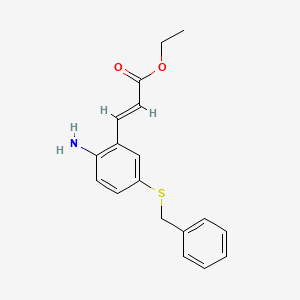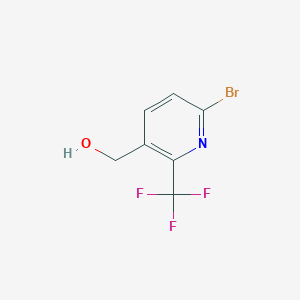
2,4-Dichloro-5-iodotoluene
Vue d'ensemble
Description
2,4-Dichloro-5-iodotoluene is a halogenated hydrocarbon . It has the molecular formula C7H5Cl2I .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-iodotoluene consists of a toluene (methylbenzene) ring with two chlorine atoms and one iodine atom attached . The exact positions of these atoms on the ring can be determined by the numbering in the compound’s name.Applications De Recherche Scientifique
Hypervalent Iodine Reagent-Based α-Carbonyl Dihalogenation
- Application : A study by Tao, Tran, & Murphy (2013) discusses using a hypervalent iodine reagent for α-carbonyl dihalogenation. This process involves treating diazoacetate derivatives with iodotoluene difluoride to achieve gem-dichlorination or gem-difluorination.
Friedel–Crafts Acylation of Aromatic Halogen Derivatives
- Application : Gore, Thorburn, & Weyell (1971) explored the Friedel–Crafts acylation reactions with iodotoluenes, resulting in various diiodotoluenes and chloroiodobenzenes (Gore, Thorburn, & Weyell, 1971).
Iodofluorination of Alkenes and Alkynes
- Application : Conte, Panunzi, & Tingoli (2006) found that a mixture of iodine and 4-iodotoluene difluoride can add in a Markovnikov fashion to alkenes and alkynes, showcasing its use in iodofluorination processes (Conte, Panunzi, & Tingoli, 2006).
Dichlorination Catalyst
- Application : A catalyst using 4-iodotoluene dichloride for adding chlorine atoms to alkenes is discussed by Peplow (2019). This method offers a new approach to synthesizing chlorinated natural products (Peplow, 2019).
α-Oxygen Functionalizations of β-Dicarbonyl Compounds
- Application : Yu, Tian, & Zhang (2010) describe using p-iodotoluene difluoride for introducing various oxygen-containing functionalities at the α-position of β-dicarbonyl compounds (Yu, Tian, & Zhang, 2010).
Electronic and Vibrational Spectra Studies
- Application : Goel (1984) reported the infrared, Raman, and ultraviolet spectra of di-halogentoluenes, including 2-fluoro-5-iodotoluene, providing insights into their electronic and vibrational properties (Goel, 1984).
Propriétés
IUPAC Name |
1,5-dichloro-2-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVCIWMIAJMKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-iodotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



